molecular formula C20H22N2O4 B6665044 3-[2-[(3-Acetamido-3-phenylpropanoyl)amino]ethyl]benzoic acid

3-[2-[(3-Acetamido-3-phenylpropanoyl)amino]ethyl]benzoic acid

Cat. No.: B6665044
M. Wt: 354.4 g/mol
InChI Key: FFQRYKRRJUOAMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-[(3-Acetamido-3-phenylpropanoyl)amino]ethyl]benzoic acid is a complex organic compound with potential applications in various scientific fields. Its structure includes a benzene ring, an acetamido group, and a phenylpropanoyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound can be synthesized through several methods, including:

  • Amide Coupling Reaction: : This involves the reaction of 3-phenylpropionic acid with an appropriate amine under coupling conditions, followed by acetylation.

  • Esterification: : The phenylpropanoic acid can be esterified with an alcohol, followed by subsequent reactions to introduce the acetamido and benzoic acid groups.

  • Reduction and Functionalization: : Starting with a precursor molecule, reduction steps can be employed to introduce the necessary functional groups.

Industrial Production Methods

Industrial production typically involves large-scale amide coupling reactions, often using catalysts to improve yield and efficiency. The process may also include purification steps to ensure the final product's purity.

Chemical Reactions Analysis

Types of Reactions

3-[2-[(3-Acetamido-3-phenylpropanoyl)amino]ethyl]benzoic acid can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can introduce additional functional groups or modify existing ones.

  • Reduction: : Reduction reactions can be used to convert functional groups to simpler forms.

  • Substitution: : Substitution reactions can replace one functional group with another, altering the compound's properties.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed

  • Oxidation: : Products may include carboxylic acids, aldehydes, or ketones.

  • Reduction: : Reduced forms of the compound, such as alcohols or amines, can be produced.

  • Substitution: : Substituted derivatives with different functional groups can be synthesized.

Scientific Research Applications

3-[2-[(3-Acetamido-3-phenylpropanoyl)amino]ethyl]benzoic acid has several applications in scientific research:

  • Chemistry: : It can be used as a building block for synthesizing more complex molecules.

  • Biology: : The compound may serve as a probe or inhibitor in biological studies.

  • Medicine: : Potential therapeutic applications include drug development and as a precursor for pharmaceuticals.

  • Industry: : It can be used in the production of materials, coatings, and other industrial products.

Mechanism of Action

The mechanism by which 3-[2-[(3-Acetamido-3-phenylpropanoyl)amino]ethyl]benzoic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, or metabolic processes.

Comparison with Similar Compounds

3-[2-[(3-Acetamido-3-phenylpropanoyl)amino]ethyl]benzoic acid is unique due to its specific structure and functional groups. Similar compounds include:

  • 3-Phenylpropionic acid: : Lacks the acetamido and benzoic acid groups.

  • N-Acetyl-L-phenylalanine: : Contains an acetamido group but lacks the benzoic acid moiety.

  • 3-(2-Chlorophenyl)propanoic acid: : Similar phenylpropanoic acid structure but with a chlorine substituent.

Properties

IUPAC Name

3-[2-[(3-acetamido-3-phenylpropanoyl)amino]ethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-14(23)22-18(16-7-3-2-4-8-16)13-19(24)21-11-10-15-6-5-9-17(12-15)20(25)26/h2-9,12,18H,10-11,13H2,1H3,(H,21,24)(H,22,23)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFQRYKRRJUOAMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC(=O)NCCC1=CC(=CC=C1)C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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